1-フェニル-d5-エタノール

概要

説明

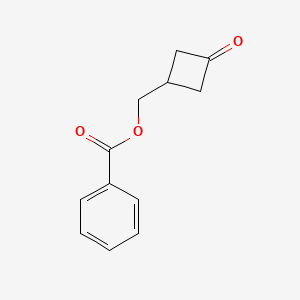

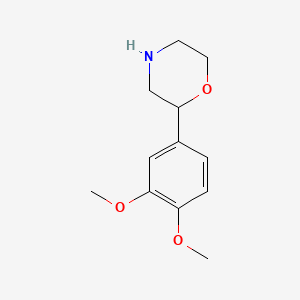

1-Phenyl-d5-ethanol (1-Pd5E) is a synthetic derivative of ethanol, a naturally occurring alcohol found in alcoholic beverages. It is a highly versatile compound that has a wide range of applications in research and industry. It has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the manufacture of fragrances and flavors. 1-Pd5E has also been studied for its potential therapeutic applications, including its ability to modulate the activity of enzymes involved in metabolic processes.

科学的研究の応用

製薬業界と創薬

1-フェニル-d5-エタノール: は、特に創薬プロセスにおいて製薬業界で広く使用されています 。重水素による同位体標識により、詳細な薬物動態および薬力学的研究が可能になります。この化合物は、新規薬物候補の代謝経路と相互作用を理解するのに役立ち、安全で効果的な医薬品を開発するために不可欠な洞察を提供します。

有機化学研究

有機化学において、1-フェニル-d5-エタノールは、機構研究のための貴重なツールとして役立ちます 。その独自の同位体組成は、反応経路を追跡するのに役立ち、化学者は複雑な反応機構を解明できます。これにより、新しい合成方法の開発と、新規有機化合物の発見につながる可能性があります。

同位体トレーシング研究

1-フェニル-d5-エタノールの重水素標識構造は、同位体トレーシング研究に最適です 。研究者はそれを用いて、生物系における重水素標識化合物の取り込みと分布を追跡し、分子レベルでの代謝プロセスを理解するために不可欠です。

合成研究

1-フェニル-d5-エタノール: は、より複雑な分子を作成するために使用される合成研究においても重要な役割を果たします 。合成経路におけるその存在は、さまざまな分光法によって監視でき、合成経路と収率を最適化できます。

代謝研究

代謝研究において、1-フェニル-d5-エタノールは、物質の代謝運命を調査するために使用されます 。それは代謝物を特定し、化合物の代謝安定性を理解するのに役立ち、新規薬物や化学物質の開発において特に重要です。

産業用途

1-フェニル-d5-エタノールの主な用途は科学研究ですが、さまざまな産業プロセスにも応用されています 。新素材、触媒、製造プロセスの開発におけるその役割は、ラボ環境を超えたその重要性を強調しています。

作用機序

Target of Action

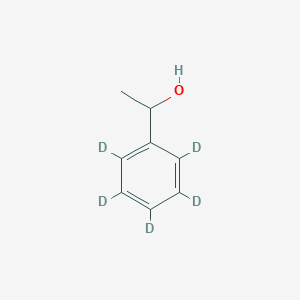

1-Phenyl-d5-ethanol is a unique compound with a distinct isotopic composition

Mode of Action

Its distinct isotopic composition and blend of aromaticity and aliphatic characteristics make it a subject of interest in organic chemistry and pharmacology . It’s possible that it interacts with its targets in a way that leverages these properties, but more research is needed to confirm this.

Biochemical Pathways

Its deuterium-labeled structure and phenyl group suggest that it could be used for isotope tracing studies, providing insights into the synthesis and metabolism of diverse organic compounds .

Pharmacokinetics

Its physical properties such as boiling point of 204°c , melting point of 19-20°C , and density of 1.053 g/mL at 25°C could potentially influence its bioavailability.

Result of Action

Given its unique isotopic composition and blend of aromaticity and aliphatic characteristics , it’s plausible that it could have interesting effects at the molecular and cellular level, but more research is needed to confirm this.

特性

IUPAC Name |

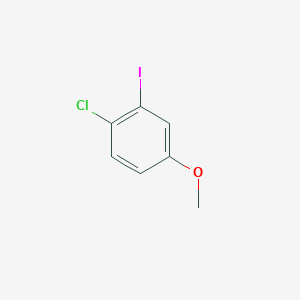

1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575817 | |

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90162-45-1 | |

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90162-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)